molecular formula C11H9NOS B12439676 5-(m-Tolyl)thiazole-2-carbaldehyde

5-(m-Tolyl)thiazole-2-carbaldehyde

Cat. No.: B12439676
M. Wt: 203.26 g/mol
InChI Key: PTFGPJGCHPKSGN-UHFFFAOYSA-N
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Description

5-(m-Tolyl)thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a m-tolyl group at the 5-position and an aldehyde group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the m-tolyl and aldehyde groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For this compound, the starting materials would include an appropriate α-haloketone and a thioamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis or other cyclization methods that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(m-Tolyl)thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(m-Tolyl)thiazole-2-carbaldehyde is unique due to the presence of the m-tolyl group, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

5-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-6-12-11(7-13)14-10/h2-7H,1H3

InChI Key

PTFGPJGCHPKSGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(S2)C=O

Origin of Product

United States

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